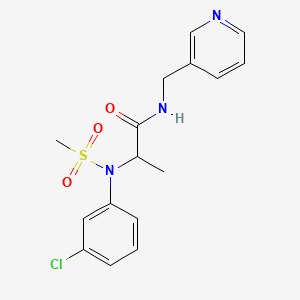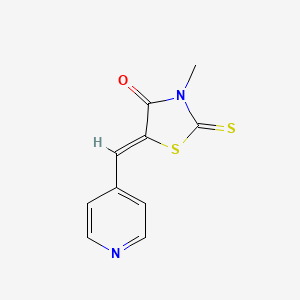![molecular formula C25H27FN2O6S B4587218 N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4587218.png)
N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Overview
Description
N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C25H27FN2O6S and its molecular weight is 502.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 502.15738592 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Molecular Probes Development : Research has demonstrated the utility of certain compounds embodying dimethylamino groups and sulfonyl groups in creating fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, indicating their potential as fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Electrochemical Applications : Studies on N-acyl and N-sulfonyl groups' effect on the anodic methoxylation of piperidine derivatives highlight the electrochemical relevance of such compounds. These studies, performed across various anodes and electrolytes, shed light on the synthesis and electrochemical behavior of compounds with N-acyl and N-sulfonyl groups, potentially including derivatives similar to the one (Golub & Becker, 2015).
Polymer Science for Fuel Cell Applications : Research on fluorene-based poly(arylene ether sulfone) copolymers containing methoxy groups and sulfonic acids has demonstrated their effectiveness as polymer electrolyte membranes (PEMs) in fuel cells. These materials exhibit high proton conductivity and low methanol permeability, suggesting the potential application of similar sulfonyl and methoxy group-containing compounds in developing new PEM materials (Wang et al., 2011).
Synthesis of Thermo-responsive Polymers : A study on the synthesis of water-soluble block copolymers incorporating methacrylate and sulfonyl groups has revealed the possibility of creating polymers with tunable upper critical solution temperature (UCST) and lower critical solution temperature (LCST). This research opens avenues for the development of smart materials for various applications, including drug delivery systems and responsive coatings (Tian et al., 2011).
Sulfonamide Synthesis and Reactivity : Another aspect of research explores the synthesis and reactivity of compounds with sulfonyl groups, such as the preparation of fluorinated dienophiles for [4+2] cycloaddition reactions. This research is critical for understanding the reactivity and potential applications of sulfonyl-containing compounds in organic synthesis (Crowley et al., 1996).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O6S/c1-32-21-9-11-22(12-10-21)35(30,31)28(20-7-5-19(26)6-8-20)17-25(29)27-15-14-18-4-13-23(33-2)24(16-18)34-3/h4-13,16H,14-15,17H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXRBFBSCWAHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B4587136.png)
![1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENOXY)-1-PROPANONE](/img/structure/B4587144.png)

![N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE](/img/structure/B4587150.png)
![(4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4587157.png)
![N-cyclohexyl-2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4587168.png)

![N-[4-(aminosulfonyl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4587185.png)
![N-(4-chloro-3-nitrophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4587201.png)
![N-cyclohexyl-N'-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}urea](/img/structure/B4587206.png)
![1-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B4587225.png)


![(4E)-4-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B4587256.png)
